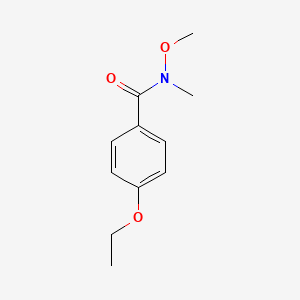

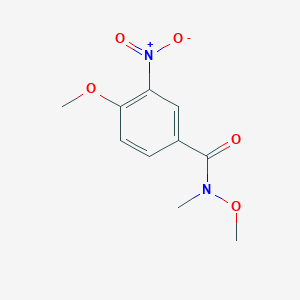

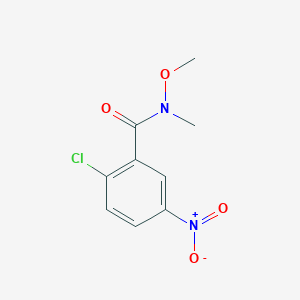

4-Ethoxy-N-methoxy-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Methoxy-N-methylbenzamide is an N, N-disubstituted benzamide, also referred to as Weinreb amide . It has a molecular weight of 165.19 .

Molecular Structure Analysis

The molecular structure of N-Methoxy-N-methylbenzamide consists of a benzamide group with methoxy and methyl substituents . The specific structure for “4-Ethoxy-N-methoxy-N-methylbenzamide” is not available in the sources I found.Chemical Reactions Analysis

N-METHYLBENZAMIDE is an amide. Amides/imides react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents. Amides are very weak bases (weaker than water) .Physical And Chemical Properties Analysis

N-Methoxy-N-methylbenzamide is a liquid at room temperature with a refractive index of 1.533. It has a boiling point of 70 °C at 0.1 mmHg and a density of 1.085 g/mL at 25 °C .Applications De Recherche Scientifique

Chromatographic Analysis

4-Ethoxy-N-methoxy-N-methylbenzamide and similar compounds have been studied in chromatographic analyses. Lehtonen (1983) explored the reversed-phase liquid chromatographic retention of N-ethylbenzamides with substitutions at the 4-phenyl position, which is relevant to understanding the chromatographic behavior of 4-Ethoxy-N-methoxy-N-methylbenzamide (Lehtonen, 1983).

Structural and Recognition Studies

The structural properties and selective recognition abilities of compounds related to 4-Ethoxy-N-methoxy-N-methylbenzamide have been examined. Choi et al. (2005) studied the conformations and properties of a benzimidazole cavitand, which shows selective recognition towards compounds like 4-Ethoxy-N-methoxy-N-methylbenzamide (Choi et al., 2005).

Photochemical Applications

Kametani et al. (1972) conducted studies on the synthesis of narwedine-type enones through the photochemical cyclization of compounds similar to 4-Ethoxy-N-methoxy-N-methylbenzamide (Kametani et al., 1972).

Liquid Crystal Research

Kise et al. (1978) investigated the mesomorphic properties of N-(4-Ethylpyridinio)-4-alkoxybenzamidates, which are structurally similar to 4-Ethoxy-N-methoxy-N-methylbenzamide, for their potential as liquid crystals (Kise et al., 1978).

Sigma-2 Receptor Studies

In pharmacological research, Xu et al. (2005) explored benzamide analogs, which are related to 4-Ethoxy-N-methoxy-N-methylbenzamide, as ligands for sigma-2 receptors (Xu et al., 2005).

Synthesis and Evaluation in Medicinal Chemistry

Various synthesis methods and evaluations of compounds structurally similar to 4-Ethoxy-N-methoxy-N-methylbenzamide have been conducted for potential medicinal applications. For example, Kalo et al. (1995) synthesized related compounds and evaluated their gastroprokinetic activity (Kalo et al., 1995).

Electrosynthesis and Spectroscopic Characterization

Moustafid et al. (1991) conducted electrosynthesis and spectroscopic characterization of polymers derived from compounds like 4-Ethoxy-N-methoxy-N-methylbenzamide, highlighting their potential in material science (Moustafid et al., 1991).

Teaching Applications in Chemistry

Withey and Bajic (2015) described a novel procedure in an educational setting for synthesizing N,N-Diethyl-3-methylbenzamide (DEET) using a method that could be applied to similar compounds like 4-Ethoxy-N-methoxy-N-methylbenzamide (Withey & Bajic, 2015).

Insecticidal Synthesis Studies

Mcnicholas et al. (1996) engaged in the synthesis of fusarentin methyl ethers, insecticidal metabolites, using processes that could be relevant for compounds like 4-Ethoxy-N-methoxy-N-methylbenzamide (Mcnicholas et al., 1996).

Metabolic Studies

Ross et al. (1983) investigated the metabolism of N-methylbenzamides, providing insights that could be applicable to the metabolism of compounds like 4-Ethoxy-N-methoxy-N-methylbenzamide (Ross et al., 1983).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-ethoxy-N-methoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-4-15-10-7-5-9(6-8-10)11(13)12(2)14-3/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYBPNQHAMDXRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N(C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-methoxy-N-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

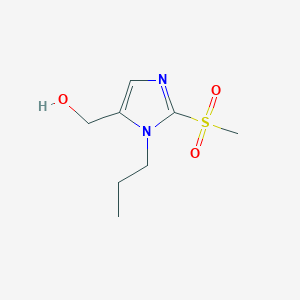

![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)

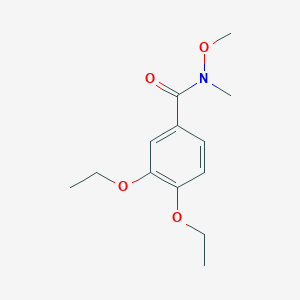

![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340093.png)

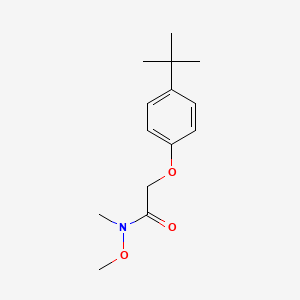

![[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340106.png)

![[2-Methanesulfonyl-1-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340112.png)

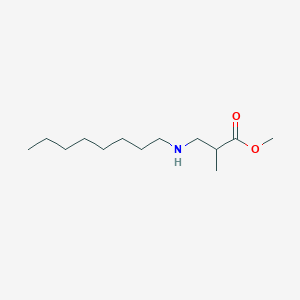

![Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340184.png)